Assay Purity Head-to-Head: 99.7% vs. 99.1% Against the Nitro Precursor Analog (CAS 1223404-89-4) from a Single GMP Manufacturer
In a direct head-to-head comparison from a single GMP manufacturer (EOS Med Chem), the target compound (CAS 1223404-88-3) demonstrates an assay purity of 99.7% with single impurity below 0.2%, compared to 99.1% assay for its nearest synthetic precursor, the nitro analog (CAS 1223404-89-4, also known as Larotrectinib DFP-PPP Impurity), from the same production facility . This 0.6 percentage-point assay advantage translates to a higher-yielding downstream nitration–reduction–coupling sequence in the final API synthesis.
| Evidence Dimension | Assay purity (HPLC) of larotrectinib synthetic intermediates from a single GMP manufacturer |
|---|---|
| Target Compound Data | Assay 99.7%, single impurity <0.2%, stock 50 kg (CAS 1223404-88-3) |
| Comparator Or Baseline | Assay 99.1%, single impurity <0.1%, stock 56 kg (CAS 1223404-89-4, nitro precursor analog) |
| Quantified Difference | Assay difference: +0.6 absolute percentage points; single impurity specification differs (target ≤0.2% vs. comparator ≤0.1%) |
| Conditions | GMP-grade pilot and commercial production batches; HPLC, ¹H-NMR, and LC-MS characterization as reported by EOS Med Chem (2021) |
Why This Matters
For procurement-driven synthesis planning, the higher assay purity of the target compound directly reduces the burden of downstream purification and improves the overall yield of the final larotrectinib API.
